

Application Note: Experimental Setup for Batch Solvent Ex

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Compound of Interest

Compound Name:	Trinonylamine
CAS No.:	2044-22-6
Cat. No.:	B1295302

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a highly effective liquid ion-exchange extractant primarily used for the separation and purification of metals from acidic aqueous solutions and the procedure. It provides a step-by-step experimental protocol, outlines key optimization parameters, and establishes a framework for reliable and reproducible results.

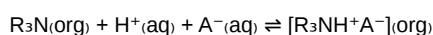
Part 1: Principles of Amine-Based Solvent Extraction

Solvent extraction with **Trinonylamine** operates on the principle of reversible ion-pair formation. The process is critically dependent on the pH of the aqueous phase.

Mechanism of Extraction

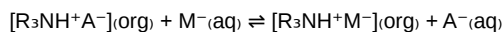
The core of the TNA extraction mechanism involves an acid-base reaction. TNA, being a Lewis base, is largely inactive in its free amine form (R_3N). It is protonated by an acid from the aqueous phase. This reaction forms an alkylammonium salt within the organic phase, which is the active extractant species.

- Protonation (Activation): The nitrogen atom on TNA is protonated by an acid (e.g., HCl, H₂SO₄), forming a bulky, organic-soluble cation.



(Where R_3N is **Trinonylamine** and A^- is the anion of the acid)

- Anion Exchange (Extraction): The activated amine salt can then exchange its anion (A^-) for a target anionic species (M^-) from the aqueous phase.^{[1][2][3]}



(Where M^- is the target anionic metal complex or acid anion)

The efficiency of this process is governed by the Nernst Distribution Law, which describes the equilibrium distribution of a solute between two immiscible phases. The second reaction to the right.

The Critical Role of pH and Diluents

The pH of the aqueous phase is arguably the most critical parameter in extraction with TNA.^{[7][8][9]}

- Low pH (Acidic Conditions): A low pH ensures a high concentration of H^+ ions, driving the protonation of TNA to form the active alkylammonium salt species (e.g., $[CoCl_3]^-$ in HCl solution).^{[1][2]}
- High pH (Basic/Neutral Conditions): As the pH increases, the concentration of H^+ decreases, shifting the equilibrium back towards the inactive free amine form, reducing the extraction of the target solute.

The diluent (the organic solvent in which TNA is dissolved) is not merely a carrier. It influences phase separation, viscosity, and the solvation of the ion aromatic hydrocarbons like kerosene, toluene, or xylene.[1] Kerosene is often chosen for industrial applications due to its low cost and favorable phys

Part 2: Materials and Reagents

Equipment

- Separatory funnels (appropriate volume for desired phase ratio)
- Mechanical shaker or vortex mixer
- pH meter, calibrated
- Analytical balance
- Glassware: beakers, graduated cylinders, volumetric flasks
- Pipettes (manual and/or electronic)
- Centrifuge (for resolving emulsions, if necessary)
- Analytical instrumentation for solute quantification (e.g., AAS, ICP-OES, HPLC)

Chemicals and Reagents

- **Trinonylamine** (TNA), analytical grade
- Organic Diluent (e.g., Kerosene, Toluene, 1-Octanol)
- Aqueous feed solution containing the target solute
- Acid for pH adjustment (e.g., HCl, H₂SO₄)
- Base for pH adjustment and stripping (e.g., NaOH)
- Stripping agents (e.g., dilute acids, bases, or salt solutions as determined by the specific application)[10][11][12]
- Deionized water

Safety Precautions

- **Trinonylamine** and its solutions should be handled in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
- Organic diluents are often flammable. Keep away from heat, sparks, and open flames.[14] Ensure all equipment is properly grounded to prevent static discharge.
- Consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14] Have spill containment materials readily available.

Part 3: Experimental Protocol: Batch Extraction of Cobalt (II) from HCl

This protocol provides a representative example for extracting a metal ion. Parameters must be optimized for each specific application.

Step 1: Preparation of the Organic Phase

- Objective: To prepare a solution of TNA in an organic diluent at a specified concentration.
- Procedure: a. In a fume hood, accurately weigh the required mass of **Trinonylamine**. b. Transfer the TNA to a volumetric flask. c. Add the chosen organic diluent to the calibration mark with the diluent. Mix thoroughly. A common concentration range is 0.1 M to 1.5 M TNA.[1][2]

Step 2: Preparation of the Aqueous Phase

- Objective: To prepare an acidic aqueous solution containing the target solute.
- Procedure: a. Dissolve a known quantity of the cobalt salt (e.g., CoCl_2) in deionized water in a volumetric flask. b. Carefully add concentrated HCl to the solution until the desired concentration is necessary to form the extractable anionic chloro-complex, $[\text{CoCl}_3]^-$.^[1] c. Fill the flask to the calibration mark with deionized water.

Step 3: The Extraction Procedure

- Objective: To contact the aqueous and organic phases to transfer the solute.
- Procedure: a. Measure equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is a common starting point) and add them to a separatory funnel. b. Shake the funnel for 10-15 minutes to ensure thorough mixing and allow the system to reach equilibrium.^[2] Periodically vent the funnel to release any pressure buildup. c. The less dense organic phase will typically be the top layer. d. Carefully drain the lower (aqueous) phase, now called the raffinate, into a clean beaker. e. Repeat steps b and c until the desired extraction efficiency is achieved. f. Retain samples of the raffinate and the initial aqueous feed for analysis.

Step 4: The Stripping Procedure

- Objective: To recover the extracted solute from the loaded organic phase.
- Procedure: a. Place the loaded organic phase into a clean separatory funnel. b. Add a volume of the chosen stripping agent. A common strategy is to use a more acidic aqueous phase to break the ion pair and release the cobalt complex back into the new aqueous phase.^{[12][15]} c. Shake the funnel for a sufficient contact time (e.g., 10-15 minutes). d. Carefully drain the lower (aqueous) phase (the regenerated organic) into separate containers. e. Repeat steps b and c until the desired stripping efficiency is achieved.

Step 5: Analysis and Calculations

- Objective: To quantify the efficiency of the extraction process.
- Procedure: a. Analyze the concentration of the solute (Cobalt) in the initial aqueous feed ($[\text{Co}]_{\text{aq, initial}}$) and in the raffinate ($[\text{Co}]_{\text{aq, final}}$) using a suitable analytical method. b. The extraction efficiency (E) can be determined by mass balance: $E = \frac{[\text{Co}]_{\text{org}}}{[\text{Co}]_{\text{org}} + [\text{Co}]_{\text{aq, final}}}$ where $[\text{Co}]_{\text{org}} = ([\text{Co}]_{\text{aq, initial}} - [\text{Co}]_{\text{aq, final}}) \cdot (V_{\text{aq}} / V_{\text{org}})$ c. Calculate the key performance metrics: extraction efficiency, recovery, and stripping factor.

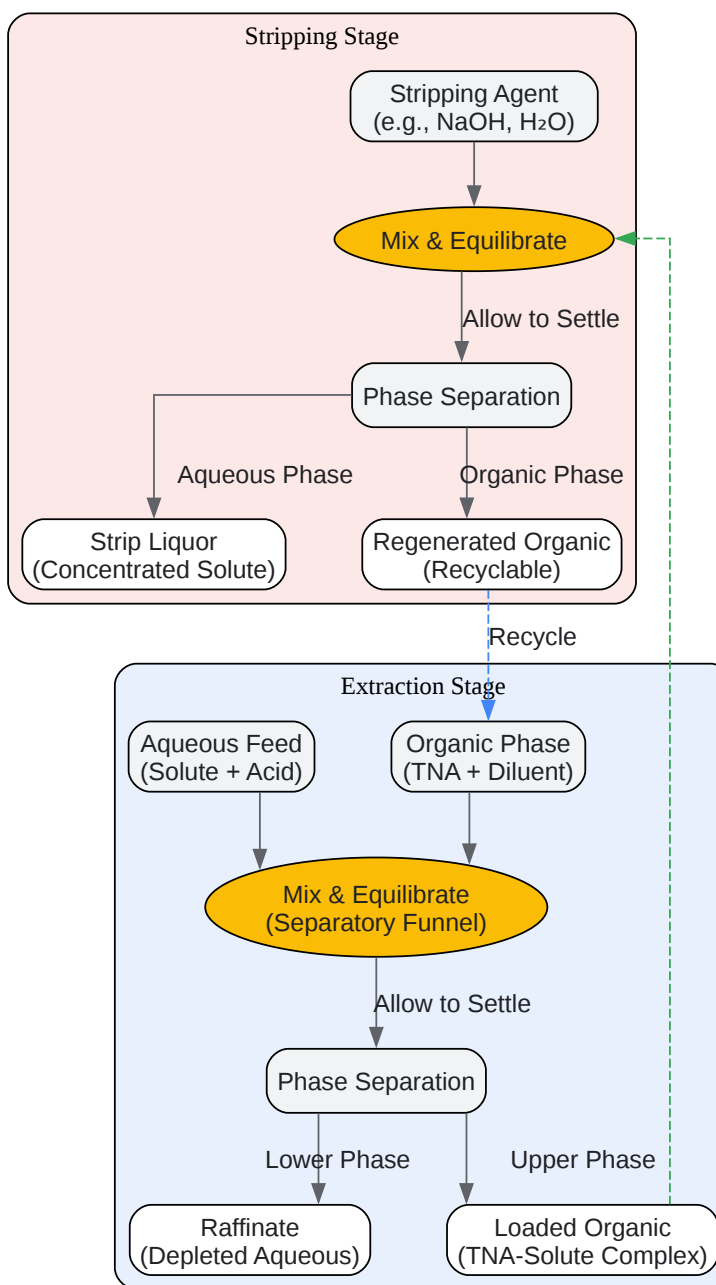
Part 4: Process Optimization and Data Interpretation

For any new system, key parameters must be optimized to maximize extraction efficiency.^{[16][17]} A systematic approach involves varying one parameter at a time while keeping others constant.

Parameter	Rationale and Typical Range
Aqueous Phase pH	Controls the protonation of TNA. The optimal pH depends on the pKa of the target acid or the stability of the metal-anion complex. ^{[7][9]}
TNA Concentration	Higher concentration provides more active sites for extraction. Typically 0.1 M - 1.5 M. ^[1]
Phase Ratio (O/A)	The volume ratio of the organic to aqueous phase. Varies from 1:4 to 4:1. ^[2]
Contact Time	Time required to reach equilibrium. Often between 5 to 30 minutes.
Salting-Out Agents	Adding inert salts (e.g., KCl, NaCl) to the aqueous phase can increase the activity of the target species. ^{[1][2]}
Stripping Agent	Choice and concentration depend on the stability of the extracted complex. Options include NaOH, NH_3 , H_2SO_4 , or even water. ^{[10][11][12]}

Part 5: Workflow Visualization

The following diagram illustrates the complete batch solvent extraction and stripping cycle.



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Caption: Workflow for batch solvent extraction and stripping using **Trinonylamine**.

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